

Spectroscopic Profile of Di(tridecyl) thiodipropionate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Di(tridecyl) thiodipropionate*

Cat. No.: *B077517*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **Di(tridecyl) thiodipropionate**, a chemical compound utilized as an antioxidant in various industrial applications, including cosmetics.^[1] This document outlines the available spectroscopic data, presents generalized experimental protocols for key analytical techniques, and offers a visual workflow for the analytical process.

Chemical and Physical Properties

Di(tridecyl) thiodipropionate is a dialkyl ester of thiodipropionic acid.^{[1][2]} Its fundamental properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₃₂ H ₆₂ O ₄ S	[3][4]
Molecular Weight	542.9 g/mol	[3][4]
IUPAC Name	tridecyl 3-(3-oxo-3-tridecoxypropyl)sulfanylpropanoate	[3]
Physical Description	Liquid	[3]
Density	0.936 g/mL at 25 °C	[5]
Refractive Index	n ₂₀ /D 1.47	[5]

Spectroscopic Data Summary

The following tables summarize the available spectroscopic information for **Di(tridecyl) thiodipropionate** based on publicly accessible databases. It is important to note that while the existence of spectra is documented, specific peak assignments and detailed quantitative data are limited in the provided search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra for **Di(tridecyl) thiodipropionate** are available from commercial suppliers.[3] While specific chemical shifts (δ) and coupling constants (J) were not found in the search results, a typical ¹H NMR spectrum would be expected to show signals corresponding to the methylene groups of the tridecyl chains and the propionate backbone.

Technique	Source of Spectrum	Notes
¹ H NMR	Sigma-Aldrich Co. LLC	Spectrum available, but detailed peak list and interpretation are not provided in the search results.[3]

Mass Spectrometry (MS)

Mass spectrometry data is available, primarily from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.^[3]^[6] Predicted mass-to-charge ratios (m/z) for various adducts have also been calculated.

Technique	Source of Spectrum	Adduct	Predicted m/z
GC-MS	IC-1259-0-0 (John Wiley & Sons, Inc.)	-	Data available in spectral database. ^[3]
Predicted Data	CCSbase	$[M+H]^+$	543.44418
	$[M+Na]^+$	565.42612	
	$[M-H]^-$	541.42962	
	$[M+NH_4]^+$	560.47072	
	$[M+K]^+$	581.40006	
	$[M]^+$	542.43635	
	$[M]^-$	542.43745	
	$[M+HCOO]^-$	587.43510	
	$[M+CH_3COO]^-$	601.45075	
Data from PubChemLite ^[7]			

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectra of **Di(tridecyl) thiodipropionate** have been recorded.^[3] The spectra would be expected to exhibit characteristic absorption bands for the C=O stretching of the ester groups and the C-H stretching of the long alkyl chains.

Technique	Method	Source of Sample
FTIR	Between Salts	Evans Chemetics, Inc.
Data from SpectraBase ^[3]		

UV-Visible Spectroscopy

No specific UV-Visible absorption data for **Di(tridecyl) thiodipropionate** was identified in the search results. Generally, compounds like this, which lack extensive chromophores, are not expected to show significant absorption in the UV-Visible region (200-800 nm).^{[8][9]}

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

¹H NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Di(tridecyl) thiodipropionate** in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** Acquire the ¹H NMR spectrum using standard pulse sequences. Key parameters to set include the number of scans, relaxation delay, and spectral width.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- **Analysis:** Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to elucidate the molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of **Di(tridecyl) thiodipropionate** in a volatile organic solvent (e.g., hexane or ethyl acetate).
- **Instrumentation:** Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
- **Chromatographic Separation:** Inject the sample into the GC. The instrument will be equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). A temperature

program is used to separate the components of the sample.

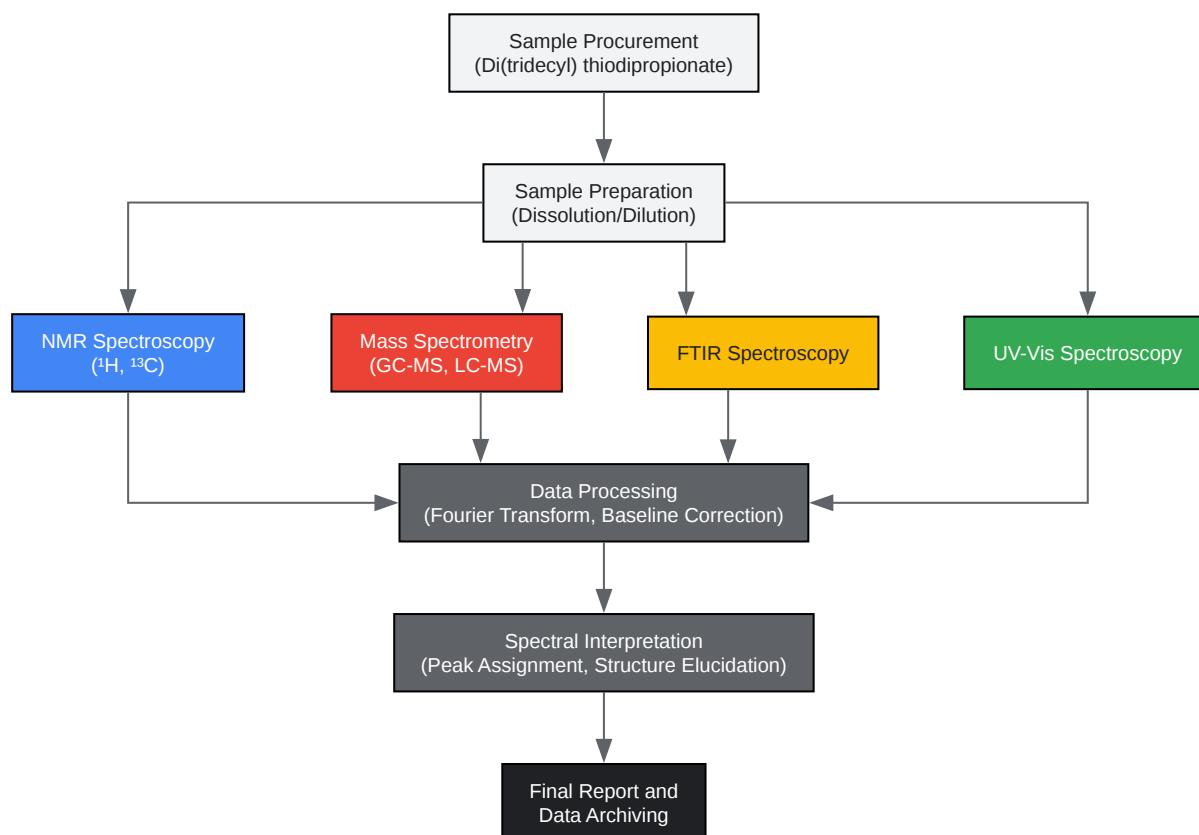
- **Mass Analysis:** As the compound elutes from the GC column, it is ionized (e.g., by electron ionization). The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio.
- **Data Analysis:** The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound, which can be compared to spectral libraries for identification.

Fourier Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** As **Di(tridecyl) thiodipropionate** is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[3]
- **Instrumentation:** Use an FTIR spectrometer.
- **Data Acquisition:** Acquire a background spectrum of the clean salt plates. Then, acquire the sample spectrum. The instrument measures the interference pattern of the infrared beam and performs a Fourier transform to generate the spectrum.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- **Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O, C-O, C-H, S-C).

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound such as **Di(tridecyl) thiodipropionate**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ditridecyl Thiodipropionate | C₃₂H₆₂O₄S | CID 82751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. DITRIDECYL 3,3'-THIODIPROPIONATE | 10595-72-9 [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. PubChemLite - Di(tridecyl) thiodipropionate (C₃₂H₆₂O₄S) [pubchemlite.lcsb.uni.lu]
- 8. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencetechindonesia.com [sciencetechindonesia.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Di(tridecyl) thiodipropionate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077517#spectroscopic-analysis-of-di-tridecyl-thiodipropionate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com